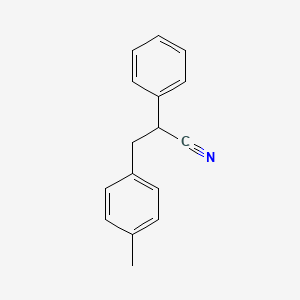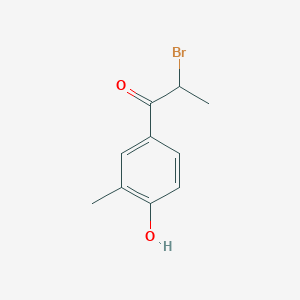
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one
Descripción general
Descripción
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features a benzooxazole ring, a pyridine ring, and an imidazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzooxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods such as the Hantzsch pyridine synthesis.
Formation of the Imidazolidinone Moiety: This can be synthesized by the reaction of an appropriate diamine with a carbonyl compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzoxazol-2-yl-3-phenyl-imidazolidin-2-one: Similar structure but with a phenyl group instead of a pyridine ring.
1-Benzoxazol-2-yl-3-(4-chlorophenyl)-imidazolidin-2-one: Similar structure but with a chlorophenyl group.
Uniqueness
1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to the presence of the 4-methyl-pyridin-3-yl group, which can impart specific chemical and biological properties that are different from its analogs.
Propiedades
Fórmula molecular |
C16H14N4O2 |
|---|---|
Peso molecular |
294.31 g/mol |
Nombre IUPAC |
1-(1,3-benzoxazol-2-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one |
InChI |
InChI=1S/C16H14N4O2/c1-11-6-7-17-10-13(11)19-8-9-20(16(19)21)15-18-12-4-2-3-5-14(12)22-15/h2-7,10H,8-9H2,1H3 |
Clave InChI |
YHXUENJXVZJOLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)N2CCN(C2=O)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

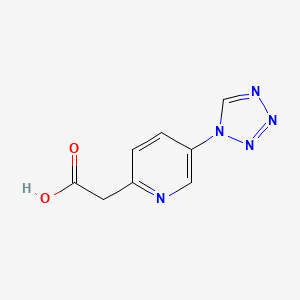
![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)
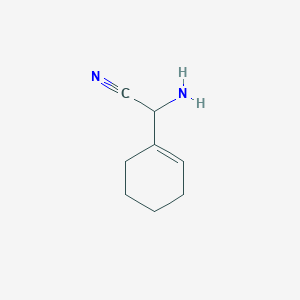
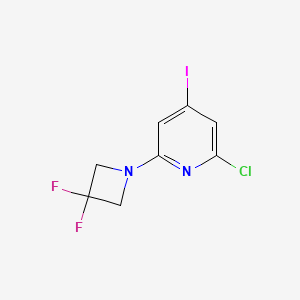

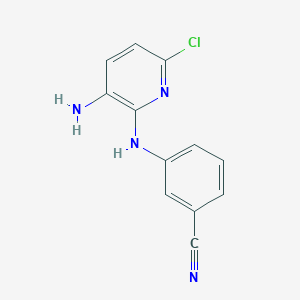


![1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8502730.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)
